trans-1-Phenyl-1-pentene

Vue d'ensemble

Description

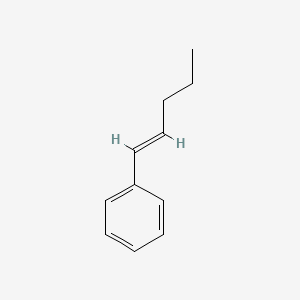

trans-1-Phenyl-1-pentene: is an organic compound with the molecular formula C11H14 and a molecular weight of 146.2289 g/mol . It is a type of alkene with a phenyl group attached to the first carbon of the pentene chain. The compound exists in a trans configuration, meaning the phenyl group and the pentene chain are on opposite sides of the double bond.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Suzuki-Miyaura Coupling: One common method for synthesizing trans-1-Phenyl-1-pentene involves the Suzuki-Miyaura coupling reaction.

Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

Industrial Production Methods:

Analyse Des Réactions Chimiques

Epoxidation with Meta-Chloroperoxybenzoic Acid (MCPBA)

MCPBA reacts stereospecifically with trans-1-phenyl-1-pentene to form this compound oxide. The reaction proceeds via an electrocyclic mechanism where oxygen is transferred to the same face of the double bond, preserving the trans configuration .

Key Data:

| Parameter | Value/Outcome | Source |

|---|---|---|

| Solvent | Chlorobenzene or 1,2-dichloroethane | |

| Temperature | 80–100°C | |

| Product Ratio (cis:trans) | 1:11.3 (epoxides) | |

| Competing Reaction | Overoxidation to valerophenone |

Mechanism:

-

Concerted oxygen transfer to the alkene’s π-electrons.

Dihydroxylation with Osmium Tetroxide (OsO₄)

OsO₄ adds syn-dihydroxyl groups across the double bond, yielding a vicinal diol. Catalytic OsO₄ with oxidizing agents like H₂O₂ improves safety and efficiency .

Key Data:

| Parameter | Value/Outcome | Source |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | |

| Byproduct | Overoxidation to ketones (minor) | |

| Stereoselectivity | Syn addition |

Mechanism:

-

Cyclic osmate ester intermediate forms via [3+2] cycloaddition.

Thermal Decomposition Pathways

Heating this compound under specific conditions leads to carbene intermediates or diazo compounds, depending on solvent polarity :

Non-Polar Solvents (e.g., Chlorobenzene):

-

Dominant pathway: Carbene formation → rearrangement to cis/trans alkenes .

-

Minor pathway: Stabilized diazo intermediates (e.g., 1-phenyl-1-diazopentane) .

Polar Solvents (e.g., DMSO):

Ozonolysis and Oxidative Cleavage

Ozonolysis cleaves the double bond, producing benzaldehyde and pentanal. The reaction follows a 1,3-dipolar cycloaddition mechanism :

Conditions:

Products:

-

Benzaldehyde (C₆H₅CHO)

-

Pentanal (CH₃(CH₂)₃CHO)

Mechanistic and Industrial Insights

-

Steric Effects: The trans configuration reduces steric hindrance, favoring electrophilic additions at the double bond .

-

Industrial Relevance: Used in polymer precursors and fine chemical synthesis due to predictable reactivity .

-

Catalytic Challenges: Polar solvents stabilize intermediates but slow reaction kinetics in epoxidation .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate for Complex Molecules

trans-1-Phenyl-1-pentene serves as an important intermediate in organic synthesis. It is utilized in the production of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structure allows for the formation of various derivatives that can exhibit desired biological activities or chemical properties .

Synthetic Methods

The synthesis of this compound can be achieved through several established methods:

- Wittig Reaction : This involves the reaction of a phosphonium ylide with an aldehyde or ketone to yield alkenes. For this compound, benzyltriphenylphosphonium chloride can react with pentanal in the presence of a strong base like sodium hydride.

- Suzuki-Miyaura Coupling : Another method involves coupling phenylboronic acid with a pentenyl halide using a palladium catalyst and a base, which is effective for synthesizing this compound on a larger scale.

Biological Applications

Drug Development

Research has indicated that derivatives of this compound are being explored for their potential therapeutic applications. Notably, studies suggest that certain derivatives may possess anti-inflammatory and anticancer properties. The ability to modify its structure allows researchers to tailor compounds for specific biological activities .

Industrial Applications

Polymer Production

In industrial settings, this compound is employed in the production of specialty polymers and resins. Its unique structural properties contribute to enhancing the physical characteristics of the final products, such as flexibility, strength, and thermal stability. This makes it valuable in manufacturing high-performance materials used in various applications from automotive to consumer goods .

Case Studies

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the application of this compound as an intermediate in synthesizing novel anti-inflammatory drugs. The derivatives obtained showed promising results in preclinical trials, indicating significant activity against inflammatory pathways .

Case Study 2: Polymer Development

Another case involved the use of this compound in developing a new class of polymers with enhanced mechanical properties. The resulting materials exhibited improved durability and resistance to environmental degradation compared to traditional polymers .

Mécanisme D'action

The mechanism of action for trans-1-Phenyl-1-pentene largely depends on the type of reaction it undergoes. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols . In reduction reactions, the double bond is hydrogenated to form an alkane. The phenyl group can also participate in electrophilic substitution reactions, where the aromatic ring reacts with electrophiles.

Comparaison Avec Des Composés Similaires

cis-1-Phenyl-1-pentene: The cis isomer of the compound, where the phenyl group and the pentene chain are on the same side of the double bond.

1-Phenyl-1-butene: A similar compound with a shorter carbon chain.

1-Phenyl-1-hexene: A similar compound with a longer carbon chain.

Uniqueness: trans-1-Phenyl-1-pentene is unique due to its specific trans configuration, which can influence its reactivity and physical properties compared to its cis isomer and other similar compounds .

Activité Biologique

trans-1-Phenyl-1-pentene is an organic compound with the molecular formula . It is classified as a terminal alkene due to the presence of a carbon-carbon double bond, specifically in the trans configuration, where the phenyl and pentyl groups are positioned on opposite sides of the double bond. This structural feature significantly influences its chemical properties and potential biological activities.

- Molecular Weight : 146.23 g/mol

- Boiling Point : Approximately 174°C

- Density : 0.87 g/cm³

- Solubility : Moderately soluble in organic solvents; insoluble in water.

The compound's reactivity is largely attributed to its double bond and phenyl group, making it a candidate for various chemical reactions, including electrophilic addition and polymerization.

The biological activity of this compound may involve:

- Electrophilic Reactions : The double bond can participate in electrophilic addition reactions, potentially leading to interactions with biological macromolecules such as proteins and nucleic acids.

- Formation of Reactive Intermediates : The oxidation of this compound can produce epoxides or diols, which may exhibit unique biological activities.

Case Studies and Research Findings

Several studies have been conducted to explore the reactivity and potential biological implications of this compound:

- Study on Unimolecular Decomposition :

-

Synthesis and Reactivity Studies :

- Research has focused on synthesizing various derivatives of this compound through oxidation, reduction, and substitution reactions. These derivatives are being evaluated for their potential therapeutic effects.

- Toxicological Assessments :

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | Terminal alkene with a phenyl group | |

| cis-1-Phenyl-1-pentene | Cis configuration affects physical properties | |

| Styrene | Contains a vinyl group; widely used in polymers | |

| 2-Phenylpropene | Different branching; alters reactivity |

This table highlights how the structural differences influence both chemical behavior and potential applications.

Propriétés

IUPAC Name |

[(E)-pent-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h4-10H,2-3H2,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMYONNPZWOTKW-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826-18-6, 16002-93-0, 52181-77-8 | |

| Record name | 1-Pentenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1-Phenyl-1-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016002930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052181778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-pentenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.